molecular formula C19H27FN4O6S B6486787 N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide CAS No. 869071-49-8

N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(morpholin-4-yl)ethyl]ethanediamide

Cat. No.: B6486787
CAS No.: 869071-49-8
M. Wt: 458.5 g/mol
InChI Key: QGSLWVKEZBKMRP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring:

  • A 1,3-oxazinan ring substituted at position 3 with a 4-fluorobenzenesulfonyl group.
  • An ethanediamide (oxalamide) bridge connecting two substituents:
    • A methyl group attached to the oxazinan-2-yl moiety.
    • A 2-(morpholin-4-yl)ethyl group on the opposing nitrogen.

The ethanediamide core may facilitate hydrogen bonding interactions, making this compound relevant in medicinal chemistry for targeting enzymes or receptors .

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN4O6S/c20-15-2-4-16(5-3-15)31(27,28)24-7-1-11-30-17(24)14-22-19(26)18(25)21-6-8-23-9-12-29-13-10-23/h2-5,17H,1,6-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSLWVKEZBKMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(OC1)CNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations in Ethanediamide Derivatives

Key analogs differ primarily in the substituents attached to the ethanediamide nitrogen. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name R Group on Ethanediamide Molecular Formula Molecular Weight Key Functional Groups
Target Compound 2-(Morpholin-4-yl)ethyl C₂₂H₂₈FN₃O₆S* 505.54 Sulfonyl, morpholine, ethanediamide
N-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide 2-(4-Methoxyphenyl)ethyl C₂₄H₂₇FN₃O₆S 520.55 Sulfonyl, methoxyphenyl, ethanediamide
N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide 2-Methylpropyl C₁₇H₂₄FN₃O₅S 401.45 Sulfonyl, aliphatic chain, ethanediamide

*Calculated based on structural analysis.

Key Observations:

Substituent Effects on Lipophilicity: The morpholin-4-yl ethyl group (target compound) balances hydrophilicity (via morpholine’s oxygen) and moderate lipophilicity. The 2-methylpropyl group () is purely aliphatic, maximizing lipophilicity (logP ~2.8), which may improve blood-brain barrier penetration but limit solubility .

Spectral Characteristics :

  • IR Spectroscopy : All compounds exhibit strong C=O stretches (~1680–1660 cm⁻¹) from the ethanediamide and S=O stretches (~1350–1150 cm⁻¹) from the sulfonyl group. The methoxyphenyl analog () shows additional OCH₃ stretches (~1250 cm⁻¹) .
  • NMR : The morpholine group in the target compound generates distinct proton signals at δ ~2.4–3.0 ppm (morpholine CH₂) and ~3.6–3.8 ppm (CH₂ adjacent to oxygen). Methoxyphenyl analogs display aromatic proton signals at δ ~6.8–7.5 ppm .

Synthetic Considerations :

  • The target compound and its analogs likely share synthetic routes involving sulfonylation of the oxazinan ring and amide coupling for ethanediamide formation. highlights the use of hydrazides and isothiocyanates for related triazole derivatives, though the ethanediamide core may require carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Implications of Structural Differences

  • Bioavailability : The morpholine-containing target compound is predicted to have superior aqueous solubility compared to its methoxyphenyl and aliphatic analogs, favoring oral bioavailability.
  • Target Binding : The morpholine group’s oxygen may engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs), while the methoxyphenyl group could participate in π-π stacking with aromatic residues.
  • Metabolic Stability : The 4-fluorobenzenesulfonyl group likely reduces metabolic degradation across all analogs, but the aliphatic 2-methylpropyl group () may increase susceptibility to oxidative metabolism .

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